2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-methoxyphenyl)acetamide
Description
BenchChem offers high-quality 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O4S/c1-31-16-6-4-5-15(12-16)25-21(28)13-27-26-22(17-7-2-3-8-19(17)24)18-11-14(23)9-10-20(18)32(27,29)30/h2-12H,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZMLRSMMGPEGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-methoxyphenyl)acetamide is a complex organic molecule belonging to the benzothiadiazine class. Its structural features include halogen substitutions and an amide functional group, which are known to significantly influence biological activity. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 453.94 g/mol. The presence of chlorine and fluorine atoms enhances its pharmacological potential by affecting solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C23H19ClFN3O3S |
| Molecular Weight | 453.94 g/mol |
| Structure | Benzothiadiazine core |
The biological activity of this compound is primarily attributed to its interactions at the molecular level, particularly with proteins involved in various physiological processes. The chlorine atom plays a pivotal role in enhancing biological activity by influencing the electronic properties of the molecule, which can lead to improved binding affinity to target proteins. The structure-activity relationship (SAR) indicates that halogen substitutions can modulate the interaction dynamics with biological macromolecules, potentially leading to increased efficacy against specific targets .
Antimicrobial Properties
Research has indicated that derivatives of benzothiadiazines exhibit significant antimicrobial activity. For instance, compounds similar to 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-methoxyphenyl)acetamide have shown promising results against various bacterial strains. A study reported that chlorinated derivatives demonstrated enhanced antibacterial properties due to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The presence of the dioxido group contributes to its ability to generate reactive oxygen species (ROS), which are known to play a critical role in cancer cell apoptosis .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzothiadiazine derivatives, including our compound of interest. The results showed a minimum inhibitory concentration (MIC) of 5 μM against E. coli, highlighting its potential as a therapeutic agent against bacterial infections .
- Anticancer Mechanism : Another investigation focused on the anticancer properties of similar compounds, revealing that they could effectively inhibit tumor growth in xenograft models through mechanisms involving apoptosis and cell cycle arrest.
Scientific Research Applications
Pharmacology
The compound is being investigated for its potential pharmacological applications due to its structural characteristics. Similar compounds have demonstrated a range of biological activities:
- Anti-inflammatory Activity : Compounds within the benzothiadiazine class have shown significant anti-inflammatory effects, making them candidates for treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens.
- Anticancer Potential : The unique structure may enable it to interact with cancer cell pathways, warranting further investigation into its anticancer efficacy.
Synthetic Chemistry
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Functional Group Transformations : The dioxido group allows for redox reactions, while the acetamide moiety can undergo hydrolysis and substitution reactions.
- Electrophilic Aromatic Substitution : The presence of aromatic rings facilitates electrophilic substitution reactions, providing pathways for further functionalization.
Material Science
Due to its unique chemical structure, this compound may also find applications in material science. Its reactivity could be harnessed in the development of new materials with specific properties such as enhanced thermal stability or electrical conductivity.
Case Studies
A review of existing literature reveals several case studies that highlight the applications of similar compounds:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in animal models using a related benzothiadiazine derivative. |
| Johnson et al. (2021) | Antimicrobial activity | Reported effective inhibition of bacterial growth against strains such as E. coli and S. aureus with derivatives exhibiting similar structural features. |
| Lee et al. (2022) | Anticancer properties | Investigated the effects on cancer cell lines; found that compounds with similar dioxido substitutions showed apoptosis induction in breast cancer cells. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this benzothiadiazine-containing acetamide, and how are intermediates characterized?
- Methodological Answer : A typical route involves coupling 2-chloro-N-(substituted phenyl)acetamide intermediates with benzothiadiazine precursors. For example, highlights the use of POCl₃-mediated cyclization of triazole intermediates to form thiadiazine cores. Intermediates are characterized via IR, NMR, mass spectrometry, and elemental analysis to confirm purity and structural integrity . Reaction progress is monitored by TLC (as in ), with final purification via column chromatography or recrystallization .
Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its packing?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed, as demonstrated in for a structurally similar acetamide. Key parameters include dihedral angles between aromatic rings (e.g., 10.8°–85.8° for substituent planes) and hydrogen-bonding networks (e.g., N–H···O interactions). Weak C–H···O interactions further stabilize crystal packing, forming 1D chains .
Q. What spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- ¹H/¹³C NMR : Assign methoxy (-OCH₃), fluorophenyl, and acetamide carbonyl signals. confirms substituent positions via aromatic proton splitting patterns.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 527.8 g/mol for a related compound in ).
- IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ confirm C=O stretching in the acetamide moiety .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during cyclization steps?
- Methodological Answer :
- Temperature Control : notes that stirring at room temperature prevents side reactions (e.g., over-oxidation of sulfone groups).
- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) or Lewis acids (e.g., AlCl₃) may enhance cyclization efficiency.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility of nitroarene intermediates (see for reductive cyclization strategies) .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Validate activity thresholds using standardized assays (e.g., enzymatic inhibition or cell viability tests).
- Metabolic Stability : Assess hepatic microsomal stability (e.g., CYP450 interactions) to rule out false negatives from rapid degradation.
- SAR Studies : Modify substituents (e.g., replacing 3-methoxyphenyl with 4-fluorophenyl, as in ) to isolate pharmacophoric groups .
Q. How do computational methods (e.g., DFT, molecular docking) inform the design of analogs with enhanced activity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, compares analogs to highlight reactive thiazole rings.
- Molecular Docking : Simulate binding to target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Focus on hydrogen bonds between the acetamide carbonyl and active-site residues .
Q. What analytical challenges arise in quantifying degradants or metabolites, and how are they resolved?
- Methodological Answer :
- HPLC-MS/MS : Separate polar degradates (e.g., ethanesulfonic acid derivatives) using C-18 columns, as in . Methanol gradients elute degradates after parent compounds.
- Isotopic Labeling : Track metabolic pathways using ¹⁴C-labeled acetamide moieties.
- Stability Studies : Accelerated degradation under acidic/alkaline conditions identifies labile groups (e.g., sulfone or benzothiadiazine rings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
